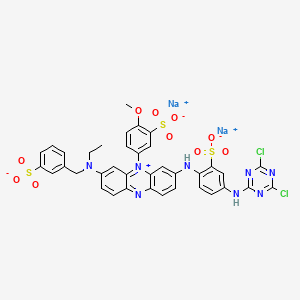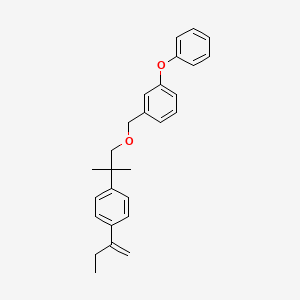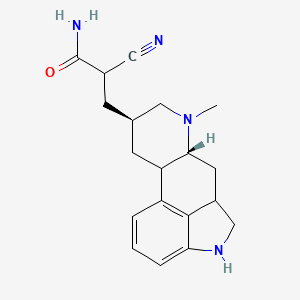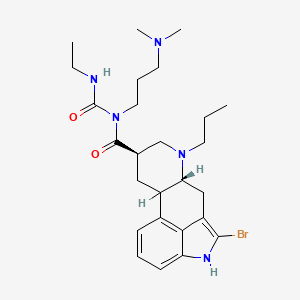
Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)- is a synthetic compound belonging to the ergoline family Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)- typically involves multiple steps:
Starting Material: The synthesis begins with an ergoline derivative as the core structure.
Amidation: The carboxamide group is introduced through an amidation reaction, often using reagents like carbodiimides to activate the carboxylic acid group.
Alkylation: The propyl group at the 6-position is introduced via an alkylation reaction, typically using propyl halides.
Dimethylamino Propylation: The dimethylamino propyl group is added through a nucleophilic substitution reaction, using appropriate alkylating agents.
Ethylamino Carbonylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The bromine atom at the 2-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Propyl alcohol, propyl aldehyde, propionic acid.
Reduction: Corresponding amines.
Substitution: Various substituted ergoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various ergoline derivatives with potential pharmacological activities.
Study of Reaction Mechanisms: Helps in understanding the reactivity and mechanisms of ergoline compounds.
Biology
Receptor Binding Studies: Investigated for its binding affinity to various receptors, including serotonin and dopamine receptors.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in neurological pathways.
Medicine
Pharmacological Research: Explored for its potential therapeutic effects in treating neurological disorders such as migraines and Parkinson’s disease.
Drug Development: Used as a lead compound for developing new drugs with improved efficacy and safety profiles.
Industry
Chemical Manufacturing: Utilized in the production of other ergoline-based compounds.
Pharmaceuticals: Potential use in the formulation of medications targeting neurological conditions.
作用机制
The mechanism of action of Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)- involves its interaction with specific molecular targets, primarily receptors in the central nervous system. It may act as an agonist or antagonist at serotonin and dopamine receptors, modulating neurotransmitter release and activity. This interaction can influence various neurological pathways, leading to its observed pharmacological effects.
相似化合物的比较
Similar Compounds
Lysergic Acid Diethylamide (LSD): Another ergoline derivative known for its potent psychoactive effects.
Ergotamine: Used in the treatment of migraines due to its vasoconstrictive properties.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Uniqueness
Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other ergoline derivatives. Its combination of bromine, dimethylamino propyl, and ethylamino carbonyl groups may result in unique receptor binding profiles and biological activities, making it a valuable compound for further research and development.
属性
CAS 编号 |
126554-47-0 |
|---|---|
分子式 |
C26H38BrN5O2 |
分子量 |
532.5 g/mol |
IUPAC 名称 |
(6aR,9R)-5-bromo-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C26H38BrN5O2/c1-5-11-31-16-17(25(33)32(26(34)28-6-2)13-8-12-30(3)4)14-19-18-9-7-10-21-23(18)20(15-22(19)31)24(27)29-21/h7,9-10,17,19,22,29H,5-6,8,11-16H2,1-4H3,(H,28,34)/t17-,19?,22-/m1/s1 |
InChI 键 |
GLKOUABGPOYJSM-MVPHGSNYSA-N |
手性 SMILES |
CCCN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N(CCCN(C)C)C(=O)NCC |
规范 SMILES |
CCCN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N(CCCN(C)C)C(=O)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
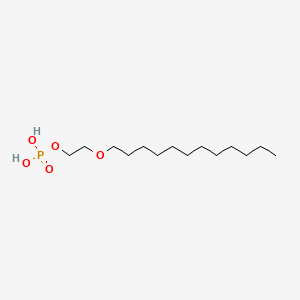
![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)
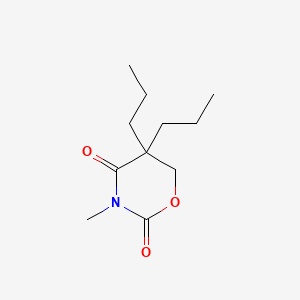

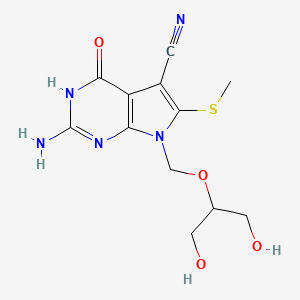
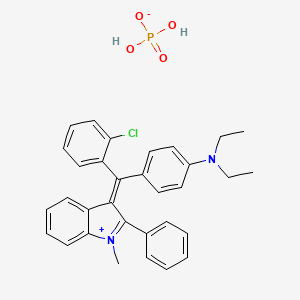
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)

